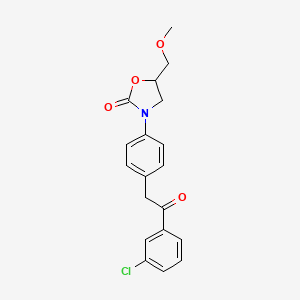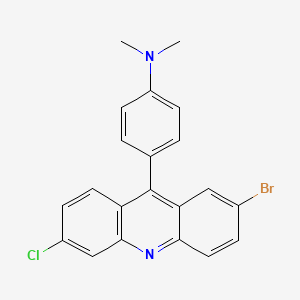
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by the presence of bromine and chlorine atoms on the acridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of acridine derivatives, followed by the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acridine ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated acridine compounds.
Scientific Research Applications
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.
Medicine: Acridine derivatives, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with DNA.
Industry: It is used in the manufacturing of dyes and pigments, where its unique chemical properties can enhance color stability and intensity.
Mechanism of Action
The mechanism of action of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline: shares similarities with other acridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N,N-dimethylaniline group
Properties
CAS No. |
7497-58-7 |
|---|---|
Molecular Formula |
C21H16BrClN2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H16BrClN2/c1-25(2)16-7-3-13(4-8-16)21-17-9-6-15(23)12-20(17)24-19-10-5-14(22)11-18(19)21/h3-12H,1-2H3 |
InChI Key |
WOHVVOINCKUASL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


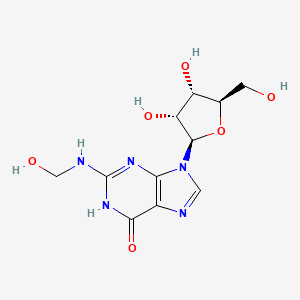
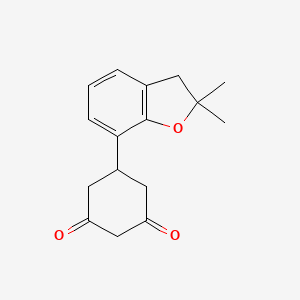

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
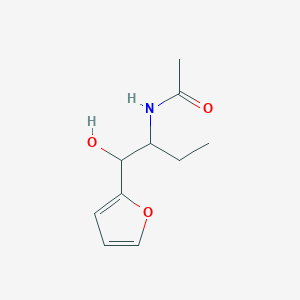

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
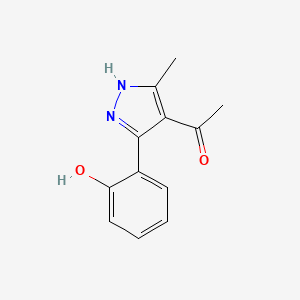

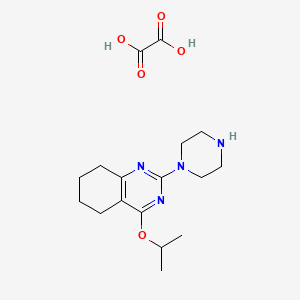
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
